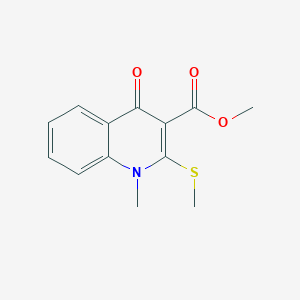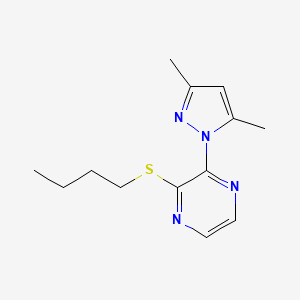![molecular formula C15H19NO3 B6461703 methyl 1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate CAS No. 2549039-56-5](/img/structure/B6461703.png)
methyl 1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate, also known as MEPOC, is a synthetic compound with a wide range of applications in scientific research. MEPOC is a member of the pyrrolidine family of compounds and is characterized by its pyrrolidine ring structure and its carboxylic acid group. MEPOC has been used in a variety of scientific research applications, including drug development, biochemistry, and physiology.
Scientific Research Applications
Methyl 1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate has a wide range of applications in scientific research. It has been used in drug development as an inhibitor of the enzyme dihydrofolate reductase, which is involved in the metabolism of certain drugs. methyl 1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate has also been studied for its potential use as an anti-cancer agent. In addition, methyl 1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate has been studied for its potential applications in biochemistry, physiology, and pharmacology.
Mechanism of Action
Methyl 1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is an inhibitor of the enzyme dihydrofolate reductase (DHFR). This enzyme is involved in the metabolism of certain drugs, and its inhibition by methyl 1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate can lead to increased drug efficacy. methyl 1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate also has a direct effect on the activity of certain proteins, such as the enzyme NADPH-cytochrome P450 reductase, which is involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
methyl 1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as dihydrofolate reductase and NADPH-cytochrome P450 reductase. In addition, methyl 1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate has been shown to have anti-inflammatory and anti-oxidant effects, as well as to modulate the activity of certain ion channels.
Advantages and Limitations for Lab Experiments
Methyl 1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solution. In addition, it is non-toxic and has a wide range of biochemical and physiological effects. However, methyl 1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is not soluble in organic solvents, and its effects on certain enzymes and proteins may vary depending on the concentration and pH of the solution.
Future Directions
Methyl 1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate has a wide range of potential future applications in scientific research. It could be used to study the effects of enzyme inhibitors on drug metabolism and the development of new drug compounds. In addition, methyl 1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate could be used to study the effects of anti-inflammatory and anti-oxidant compounds on cell physiology. methyl 1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate could also be used to study the effects of ion channel modulators on cell function and to develop new compounds for the treatment of diseases such as cancer. Finally, methyl 1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate could be used to study the effects of drugs on the nervous system and to develop new compounds for the treatment of neurological disorders.
Synthesis Methods
Methyl 1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate can be synthesized by a variety of methods, with the most common being the condensation reaction of 4-ethylphenol and formaldehyde. This reaction is carried out in aqueous solution at a temperature of 80°C, and the reaction is catalyzed by hydrochloric acid. The resulting product is a white, crystalline solid. Other methods of synthesis include the reaction of 4-ethylphenol and acrolein, as well as the reaction of 4-ethylphenol and ethylene glycol.
properties
IUPAC Name |
methyl 1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-3-11-4-6-12(7-5-11)9-16-10-13(8-14(16)17)15(18)19-2/h4-7,13H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGAZGULHGDDTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-fluoro-4-methoxybenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461642.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methoxyphenyl)sulfanyl]pyrazine](/img/structure/B6461644.png)
![methyl 1-[(3-ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6461667.png)
![2-(3-chlorophenoxy)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B6461669.png)
![3-(4-methoxyphenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one](/img/structure/B6461673.png)
![tert-butyl 4-[(N-methylcyclopropanesulfonamido)methyl]piperidine-1-carboxylate](/img/structure/B6461680.png)

![2-(2,3-dimethoxybenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461696.png)

![7-(3-methylbenzoyl)-3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6461712.png)

![1-{1-[(thiophen-3-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6461717.png)
![2-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B6461719.png)
![1'-(1-benzofuran-2-carbonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B6461723.png)